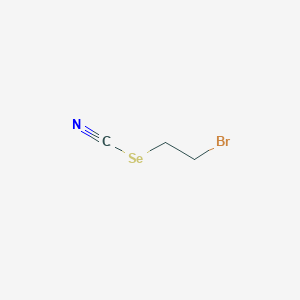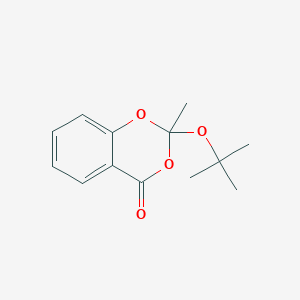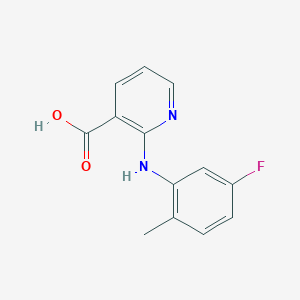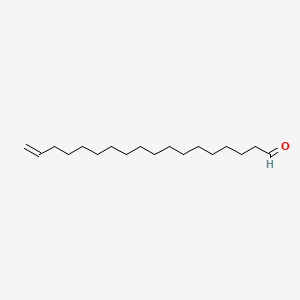
Dibutyl 2,2'-azanediyldiacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iminodi-acetic acid dibutyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they often have pleasant odors. Iminodi-acetic acid dibutyl ester is a derivative of iminodiacetic acid, which is a dicarboxylic acid amine. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iminodi-acetic acid dibutyl ester typically involves the esterification of iminodiacetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:
HN(CH2COOH)2+2C4H9OH→HN(CH2COOC4H9)2+2H2O
Industrial Production Methods
In industrial settings, the production of iminodi-acetic acid dibutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the ester.
Analyse Des Réactions Chimiques
Types of Reactions
Iminodi-acetic acid dibutyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to iminodiacetic acid and butanol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst, such as hydrochloric acid. Basic hydrolysis, or saponification, uses a base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Iminodiacetic acid and butanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: New esters or other substituted products.
Applications De Recherche Scientifique
Iminodi-acetic acid dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which iminodi-acetic acid dibutyl ester exerts its effects depends on its interaction with other molecules. As an ester, it can participate in hydrolysis reactions, releasing iminodiacetic acid and butanol. The iminodiacetic acid can then act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and diagnostic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iminodiacetic acid diethyl ester: Similar structure but with ethyl groups instead of butyl groups.
Iminodiacetic acid dimethyl ester: Similar structure but with methyl groups instead of butyl groups.
Nitrilotriacetic acid: A related compound with three carboxylic acid groups instead of two.
Uniqueness
Iminodi-acetic acid dibutyl ester is unique due to its specific ester groups, which confer distinct physical and chemical properties. The butyl groups provide different solubility and reactivity characteristics compared to other esters of iminodiacetic acid.
Propriétés
Numéro CAS |
53743-59-2 |
|---|---|
Formule moléculaire |
C12H23NO4 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
butyl 2-[(2-butoxy-2-oxoethyl)amino]acetate |
InChI |
InChI=1S/C12H23NO4/c1-3-5-7-16-11(14)9-13-10-12(15)17-8-6-4-2/h13H,3-10H2,1-2H3 |
Clé InChI |
OXGRNSCFYSJLFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CNCC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)
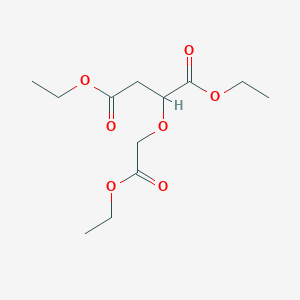
![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)
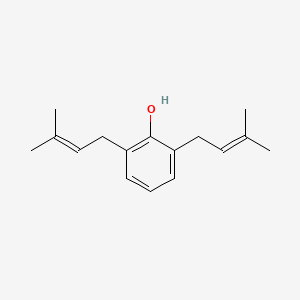

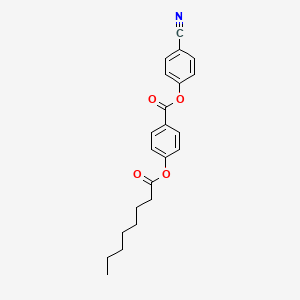
![Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-](/img/structure/B14642649.png)
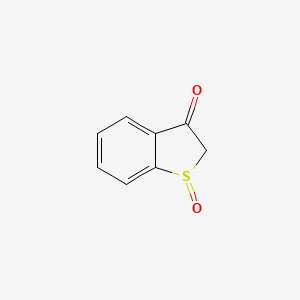
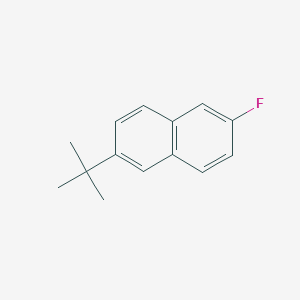
![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)
